molecular formula C18H20N4O2S B5682173 (1S,5R)-3-(6-methylpyridine-3-carbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S,5R)-3-(6-methylpyridine-3-carbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5682173
M. Wt: 356.4 g/mol
InChI Key: ODBROERBZJEWAZ-GOEBONIOSA-N
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Description

The compound “(1S,5R)-3-(6-methylpyridine-3-carbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[322]nonan-7-one” is a complex organic molecule that features a bicyclic structure with multiple functional groups, including a pyridine ring, a thiazole ring, and a diazabicyclo nonane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the bicyclic core, the introduction of the pyridine and thiazole rings, and the final coupling reactions. Typical synthetic routes may involve:

  • Formation of the bicyclic core through cyclization reactions.
  • Introduction of the pyridine ring via nucleophilic substitution or palladium-catalyzed coupling reactions.
  • Formation of the thiazole ring through condensation reactions involving thioamides and α-haloketones.
  • Final coupling and functionalization steps to introduce the remaining functional groups.

Industrial Production Methods

Industrial production methods would focus on optimizing the yield and purity of the compound through scalable and cost-effective processes. This may involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

    Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

    Coupling Reactions: Use of palladium or copper catalysts in the presence of ligands and bases.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the thiazole ring may lead to sulfoxides or sulfones, while reduction of the pyridine ring may yield piperidine derivatives.

Scientific Research Applications

Chemistry

Biology

In biological research, the compound may serve as a probe or ligand for studying enzyme interactions, receptor binding, or cellular pathways.

Medicine

The compound may have potential therapeutic applications, such as acting as an inhibitor or modulator of specific biological targets involved in diseases.

Industry

In industrial applications, the compound may be used in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (1S,5R)-3-(6-methylpyridine-3-carbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one: A similar compound with slight variations in the functional groups or ring structures.

    This compound: Another similar compound with different substituents on the pyridine or thiazole rings.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties. Comparative studies with similar compounds would help highlight its distinct features and potential advantages.

Properties

IUPAC Name

(1S,5R)-3-(6-methylpyridine-3-carbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-12-2-3-13(6-19-12)17(23)21-7-14-4-5-16(9-21)22(18(14)24)8-15-10-25-11-20-15/h2-3,6,10-11,14,16H,4-5,7-9H2,1H3/t14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBROERBZJEWAZ-GOEBONIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N2CC3CCC(C2)N(C3=O)CC4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C=C1)C(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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